molecular formula C20H24FN3O2 B2407076 2-cyclohexyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 920407-74-5

2-cyclohexyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No. B2407076
CAS RN: 920407-74-5
M. Wt: 357.429
InChI Key: RYSIBHUHCQXFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
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Description

This compound is a chemical substance with the molecular formula C20H24FN3O2. It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of this compound involves a reaction that was filtered, the solvent was removed, and the residue was purified by chromatography on a silica column . The product was obtained after refluxing for 1 hour .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 47 bonds, including 31 non-H bonds, 19 multiple bonds, 8 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 2 ethers (aromatic), and 1 Pyridazine .


Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from the Frontier molecular orbital (FMO) analysis, which showed a low energy gap . This suggests that the compound is chemically reactive .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 357.429. It is usually in stock for research use.

Safety and Hazards

The safety and hazards of this compound are not well documented. It is not intended for human or veterinary use and is only available for research use.

Future Directions

The future directions of research on this compound could involve further exploration of its physicochemical properties and potential pharmaceutical effectiveness . This could be achieved through more advanced techniques such as density functional theory (DFT) and molecular docking analysis .

properties

IUPAC Name

2-cyclohexyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(24-23-18)26-13-12-22-19(25)14-15-4-2-1-3-5-15/h6-11,15H,1-5,12-14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSIBHUHCQXFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide

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